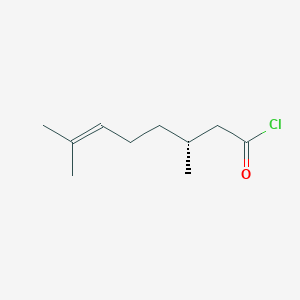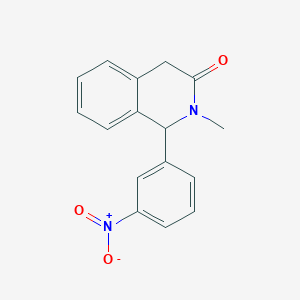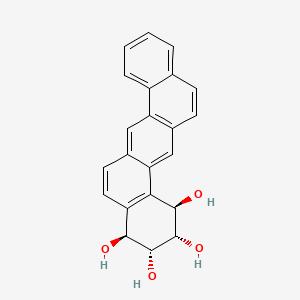
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of five fused benzene rings. This compound is known for its stability and genotoxic properties, as it can intercalate into DNA and cause mutations .
Métodos De Preparación
The synthesis of Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- involves several steps. One common method includes the bromination of dibenz[a,c]anthracene followed by hydrolysis and treatment with sodium methoxide to produce the desired compound . Industrial production methods often involve high-temperature processes such as those found in coke oven operations, coal tar distillation, and engine exhaust .
Análisis De Reacciones Químicas
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diol epoxides, which are highly reactive and can form DNA adducts.
Reduction: Reduction reactions can convert the compound into less reactive forms.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure, leading to different derivatives.
Common reagents used in these reactions include bromine, sodium methoxide, and various oxidizing agents. Major products formed from these reactions include diol epoxides and other substituted derivatives .
Aplicaciones Científicas De Investigación
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- has several scientific research applications:
Mecanismo De Acción
The genotoxic effects of Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- are primarily due to its ability to intercalate into DNA and form adducts. This process involves the metabolic conversion of the compound to diol epoxides, which then react with DNA to induce mutations . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound by enzymes such as cytochrome P450 .
Comparación Con Compuestos Similares
Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- is similar to other PAHs such as Dibenz(a,j)anthracene and Benzo[k]tetraphene . its unique structure and specific genotoxic properties distinguish it from these compounds. Similar compounds include:
Dibenz(a,j)anthracene: Another PAH with a similar structure but different genotoxic properties.
Benzo[k]tetraphene: A PAH with a different arrangement of benzene rings.
These comparisons highlight the uniqueness of Dibenz(a,h)anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- in terms of its chemical behavior and biological effects.
Propiedades
Número CAS |
79036-79-6 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(1R,2S,3R,4S)-1,2,3,4-tetrahydronaphtho[5,6-b]phenanthrene-1,2,3,4-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-15-8-7-13-9-16-12(6-5-11-3-1-2-4-14(11)16)10-17(13)18(15)20(24)22(26)21(19)25/h1-10,19-26H/t19-,20+,21+,22-/m0/s1 |
Clave InChI |
WZASWRYOBUPNGZ-CBPXPLCBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@H]([C@@H]([C@@H]([C@H]5O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C(C5O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


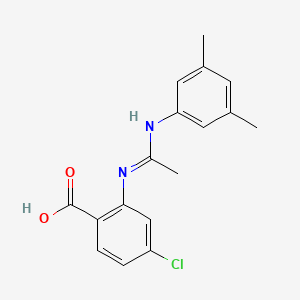
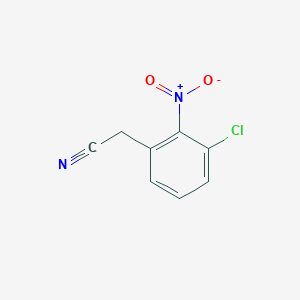
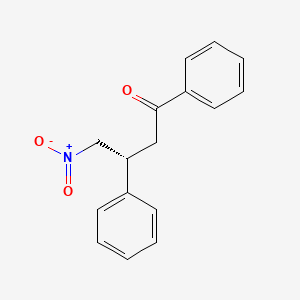
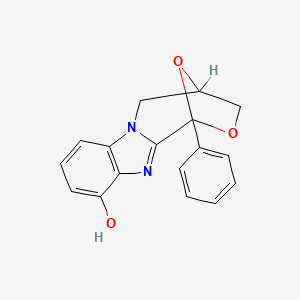
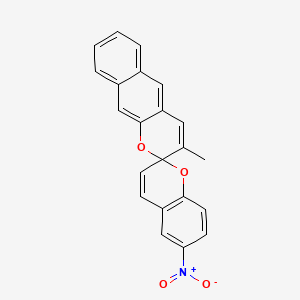
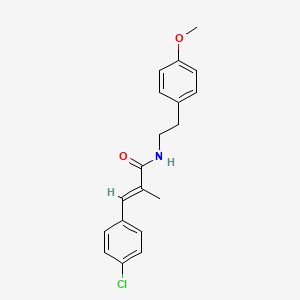
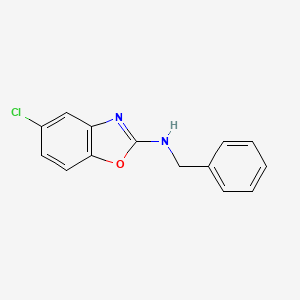
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
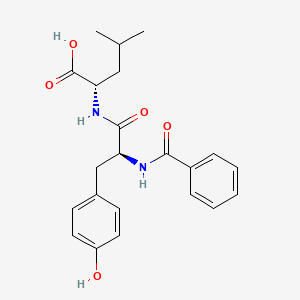
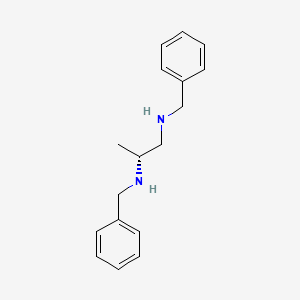
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
